2-Hexene, 4,4,5-trimethyl- 2-Hexene, 4,4,5-trimethyl-
Brand Name: Vulcanchem
CAS No.: 55702-61-9
VCID: VC19601000
InChI: InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3
SMILES:
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol

2-Hexene, 4,4,5-trimethyl-

CAS No.: 55702-61-9

Cat. No.: VC19601000

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hexene, 4,4,5-trimethyl- - 55702-61-9

Specification

CAS No. 55702-61-9
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
IUPAC Name 4,4,5-trimethylhex-2-ene
Standard InChI InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3
Standard InChI Key PRUCZTKBAPTGNR-UHFFFAOYSA-N
Canonical SMILES CC=CC(C)(C)C(C)C

Introduction

Structural Characteristics

Molecular Architecture

(2E)-4,4,5-Trimethyl-2-hexene features a six-carbon backbone with a double bond between the second and third carbons (C2 and C3) in the E-configuration. The fourth carbon (C4) is substituted with two methyl groups, while the fifth carbon (C5) bears an additional methyl group, resulting in a highly branched structure . The IUPAC name, (E)-4,4,5-trimethylhex-2-ene, reflects this arrangement .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
InChIInChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3/b7-6+
InChIKeyPRUCZTKBAPTGNR-VOTSOKGWSA-N
SMILESC/C=C/C(C)(C)C(C)C
CAS Registry Number55702-61-9

Stereochemical Considerations

The E-configuration of the double bond ensures that the higher-priority groups (methyl branches) on C4 and C5 are on opposite sides of the double bond. This stereochemistry influences intermolecular interactions, such as van der Waals forces, which impact boiling points and solubility .

Synthesis and Production

Historical Methods

Early synthesis routes for branched alkenes, including 4,4,5-trimethyl-1-hexene (a structural isomer), involved acid-catalyzed dehydration of tertiary alcohols or Wittig reactions. For example, Levina et al. (1952) reported the synthesis of analogous alkenes using elimination reactions of alkyl halides with strong bases .

Modern Approaches

Contemporary methods may employ transition metal catalysts, such as palladium or nickel complexes, to facilitate selective dehydrogenation or cross-coupling reactions. The steric hindrance posed by the methyl groups necessitates catalysts with tailored ligand systems to achieve high regioselectivity .

Physical Properties

Thermodynamic Data

The compound’s boiling point is reported as 396.35 K (123.2°C), consistent with trends observed for branched alkenes, where increased branching reduces surface area and lowers boiling points relative to linear isomers .

Table 2: Physical Properties

PropertyValueSource
Boiling Point396.35 K
DensityNot reported-
Refractive IndexNot reported-

Mass Spectrometry

The mass spectrum (electron ionization) displays a base peak at m/z 83, corresponding to the loss of a methyl group (15 Da) and subsequent fragmentation. Secondary peaks at m/z 55 and 41 arise from allylic cleavage and propyl ion formation, respectively .

Chemical Reactivity

Hydrogenation

The double bond undergoes catalytic hydrogenation to yield 4,4,5-trimethylhexane, a saturated hydrocarbon. Platinum or palladium catalysts are typically employed under mild conditions .

Oxidation Reactions

Ozonolysis cleaves the double bond, producing two carbonyl compounds: acetone and a branched ketone. Epoxidation with peracids forms an epoxide intermediate, which can further react with nucleophiles .

Polymerization

Applications and Industrial Relevance

Organic Synthesis

The compound serves as a building block in synthesizing complex molecules, such as terpenes and steroids, where its branched structure mimics natural hydrocarbon frameworks .

Fuel Additives

Recent Research and Future Directions

Catalytic Studies

Recent patents (e.g., WIPO PATENTSCOPE) highlight innovations in asymmetric catalysis to produce enantiomerically pure derivatives for pharmaceutical applications .

Computational Modeling

Density functional theory (DFT) studies predict thermodynamic stability differences between E and Z isomers, guiding the design of stereoselective synthesis routes .

Environmental Chemistry

Ongoing research explores the compound’s atmospheric oxidation pathways, particularly its role in secondary organic aerosol formation .

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